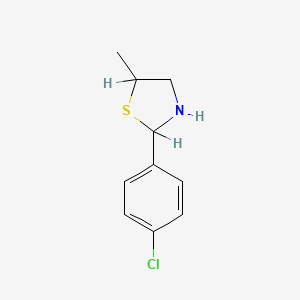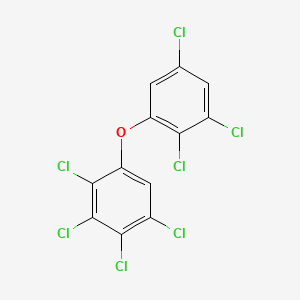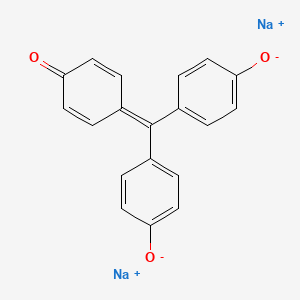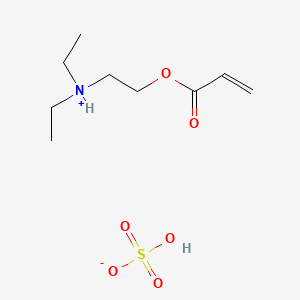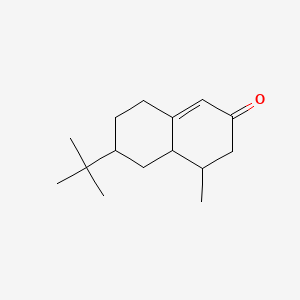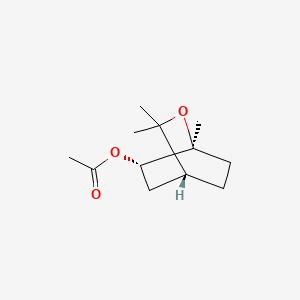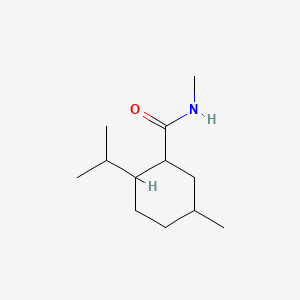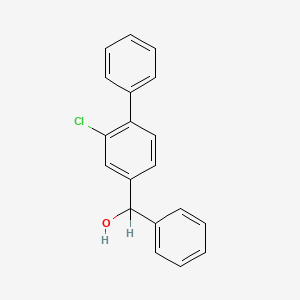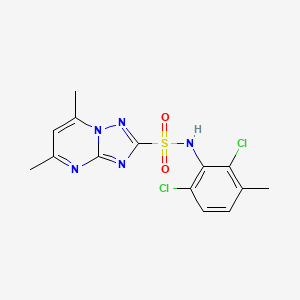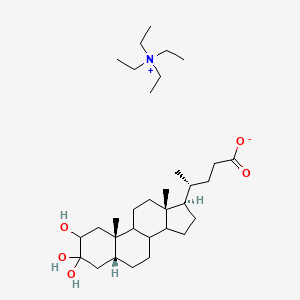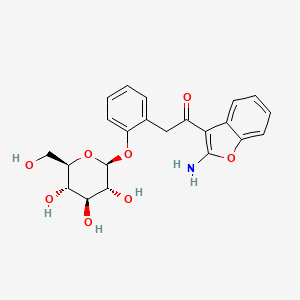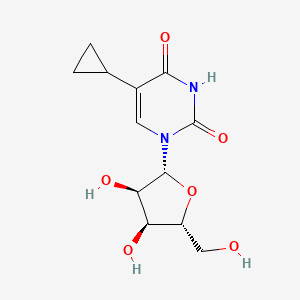
5-Cyclopropyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyluridine is a nucleoside analog with the molecular formula C12H16N2O6 and a molecular weight of 284.2652 . It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyclopropyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyluridine typically involves the cyclopropylation of uridine. One common method is the reaction of uridine with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-Cyclopropyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopropyl bromide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropyluracil, while reduction can lead to the formation of cyclopropyluridine derivatives with reduced functional groups.
科学研究应用
5-Cyclopropyluridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, including enzyme inhibition and nucleic acid interactions.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 5-Cyclopropyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopropyl group can cause steric hindrance, affecting the binding of enzymes and other proteins to nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
5-Methyluridine: A nucleoside analog with a methyl group at the 5-position.
5-Fluorouridine: A fluorinated derivative of uridine with potent anticancer properties.
5-Bromouridine: A brominated analog used in various biochemical studies.
Uniqueness of 5-Cyclopropyluridine
Compared to other similar compounds, this compound stands out due to the presence of the cyclopropyl group. This group imparts unique steric and electronic properties, making the compound more resistant to enzymatic degradation and enhancing its biological activity. The cyclopropyl group also allows for specific interactions with molecular targets, which can be exploited in drug design and development.
属性
CAS 编号 |
59968-58-0 |
|---|---|
分子式 |
C12H16N2O6 |
分子量 |
284.26 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c15-4-7-8(16)9(17)11(20-7)14-3-6(5-1-2-5)10(18)13-12(14)19/h3,5,7-9,11,15-17H,1-2,4H2,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |
InChI 键 |
GNXJKBNNNBHNNX-TURQNECASA-N |
手性 SMILES |
C1CC1C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1CC1C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
